1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide
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Overview
Description
1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thieno[3,2-B]pyrrole core, a chlorophenyl group, and a piperidine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the piperidine carboxamide moiety under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
- Indole derivatives with similar structural motifs
Uniqueness
1-{4-[(4-Chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carbonyl}-N-propylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26ClN3O2S |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H26ClN3O2S/c1-2-10-25-22(28)17-7-11-26(12-8-17)23(29)20-14-21-19(9-13-30-21)27(20)15-16-3-5-18(24)6-4-16/h3-6,9,13-14,17H,2,7-8,10-12,15H2,1H3,(H,25,28) |
InChI Key |
BNQROCREBJJTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=C(C=C4)Cl)C=CS3 |
Origin of Product |
United States |
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